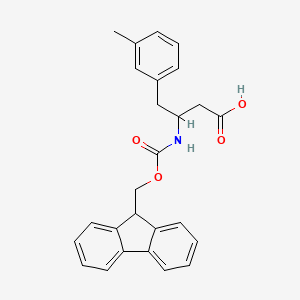
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd . This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, making it a valuable catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of dichloromethane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo ligand substitution reactions where the dichloromethane or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Applications De Recherche Scientifique
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron has several scientific research applications:
Mécanisme D'action
The mechanism by which cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Similar in structure but lacks the dichloromethane ligand.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct: Contains acetone instead of dichloromethane.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: Similar but with a different cyclopentadienyl ligand.
Uniqueness
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is unique due to its specific combination of ligands and the presence of both palladium and iron centers. This unique structure imparts distinct catalytic properties, making it highly effective in various chemical reactions .
Propriétés
Formule moléculaire |
C35H30Cl4FeP2Pd-6 |
|---|---|
Poids moléculaire |
816.6 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q-5;-1;;;;;+2/p-2 |
Clé InChI |
LBISRCXWUBVVQX-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
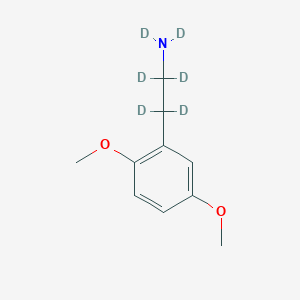

![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
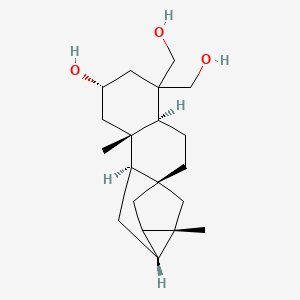

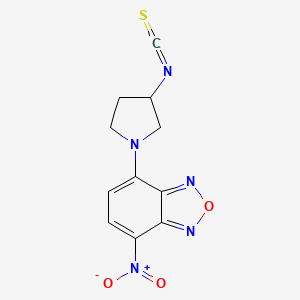
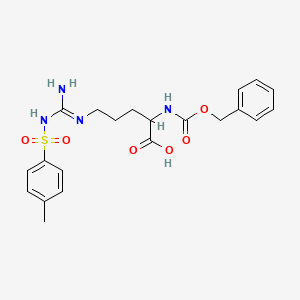
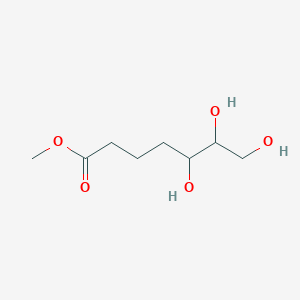
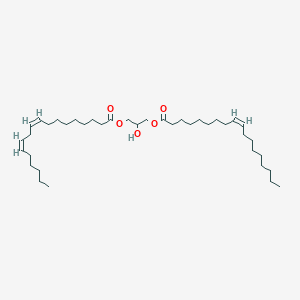
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
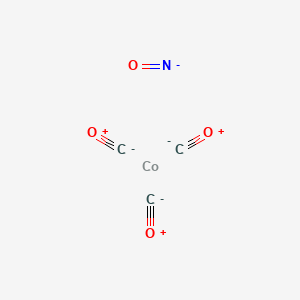
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
